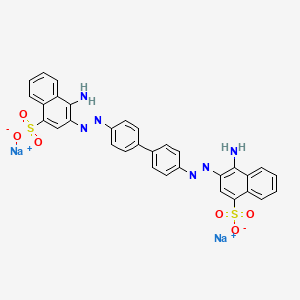
Congo red,IND
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. Congo red is water-soluble and yields a red colloidal solution, with greater solubility in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .
準備方法
Congo red is prepared by azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The synthetic route involves the following steps:
Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) derivative.
Coupling Reaction: The bis(diazonium) derivative is then coupled with naphthionic acid under alkaline conditions to form Congo red.
Industrial production methods have largely been abandoned due to the carcinogenic nature of benzidine derivatives .
化学反応の分析
Congo red undergoes several types of chemical reactions:
Acid-Base Reactions: Congo red acts as an acid-base indicator, turning blue below pH 3.0 and red above pH 5.0.
Oxidation and Reduction: Congo red can be reduced to its corresponding amines under strong reducing conditions.
Substitution Reactions: The azo groups in Congo red can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include acids, bases, and reducing agents. Major products formed from these reactions include the corresponding amines and substituted derivatives .
科学的研究の応用
Congo red has a wide range of scientific research applications:
Histology and Microscopy: It is used for staining tissues, particularly for detecting amyloid fibrils in histological samples
Biological Research: Congo red is used to study protein aggregation and to stabilize protein structures in various biological assays.
Chemical Research: It serves as a pH indicator and is used in various chemical reactions to study reaction mechanisms.
Industrial Applications: Although its use in textiles has declined, Congo red is still used in some industrial processes for staining and as a pH indicator.
作用機序
Congo red exerts its effects primarily through its ability to bind to amyloid fibrils and other protein aggregates. The binding mechanism involves hydrophobic interactions and hydrogen bonding, which stabilize the protein structures . Congo red can also act as a supramolecular carrier for other compounds, enhancing their bioavailability and therapeutic effects .
類似化合物との比較
Congo red is unique among azo dyes due to its specific binding to amyloid fibrils and its use as a pH indicator. Similar compounds include:
- Congo rubine
- Congo corinth
- Brilliant Congo
- Congo orange
- Congo brown
- Congo blue
These compounds share similar azo structures but differ in their specific applications and properties .
Congo red’s unique properties, such as its ability to bind to amyloid fibrils and its use as a pH indicator, make it distinct from other azo dyes.
特性
分子式 |
C32H22N6Na2O6S2 |
|---|---|
分子量 |
696.7 g/mol |
IUPAC名 |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChIキー |
IQFVPQOLBLOTPF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


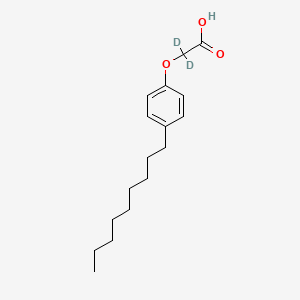
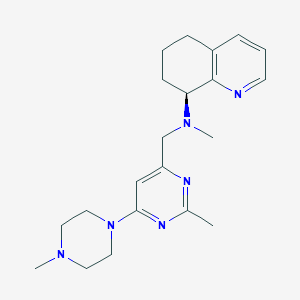

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
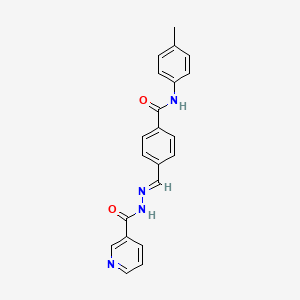

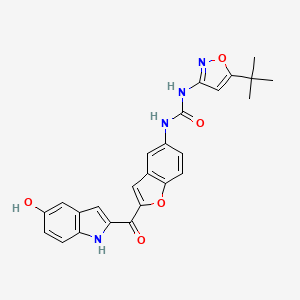

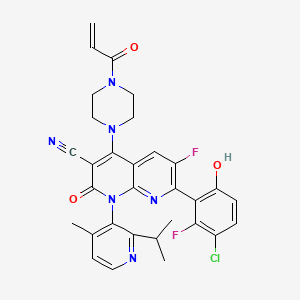
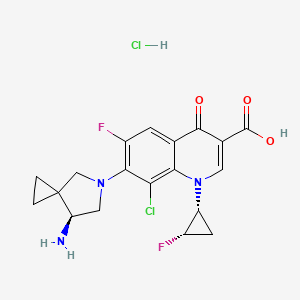
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

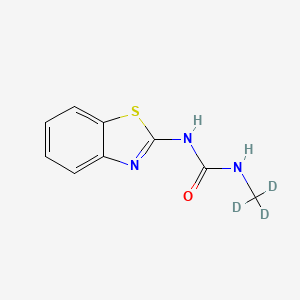
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
